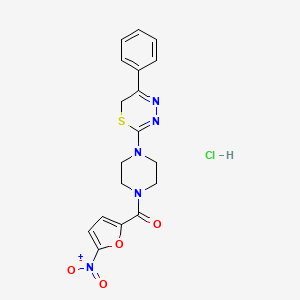
(5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group .
Synthesis Analysis
The synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives has been reported . These derivatives bear an aryl or heteroaryl methylene group on position 5 of thiazolidinone . The substitution of 4-Me group on phenyl ring improved activity, while 4-OMe and 4-SMe decreased the activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring bearing a nitro group, a thiadiazin ring, and a piperazine ring .Scientific Research Applications
Antimicrobial Applications
Nitrofuran derivatives have demonstrated potent antimicrobial activities. For instance, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity against Leishmania major. The most active compound in this series displayed low toxicity against macrophages and a high selectivity index, suggesting a promising lead for antiprotozoal drug development (Tahghighi et al., 2011). Additionally, a series of 5-nitrofuran-containing (1,3,4-thiadiazol-2-yl)piperazine moieties were synthesized and showed potent inhibitory activity against Helicobacter pylori strains, indicating potential for treating infections caused by this bacterium (Moshafi et al., 2011).
Future Directions
The future directions for this compound could involve further study of its antimicrobial and anti-H. pylori activity . It could also involve further exploration of its potential as a promising agent for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S.ClH/c24-17(15-6-7-16(27-15)23(25)26)21-8-10-22(11-9-21)18-20-19-14(12-28-18)13-4-2-1-3-5-13;/h1-7H,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEBRGSVRRBOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

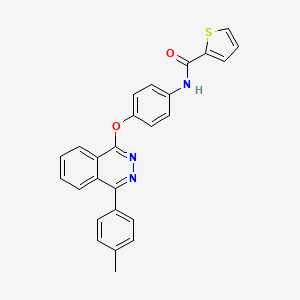
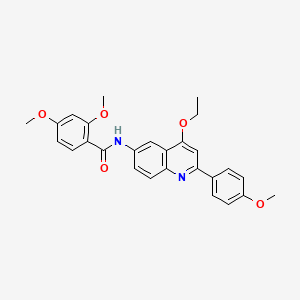
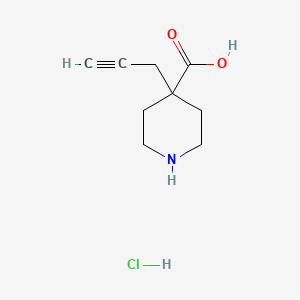

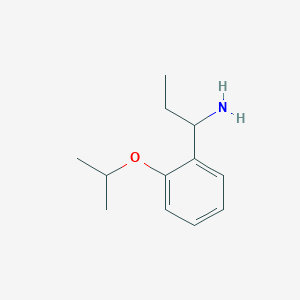



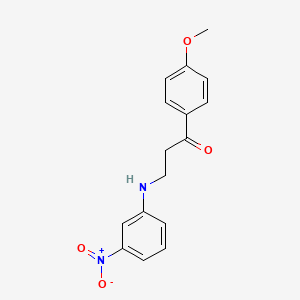
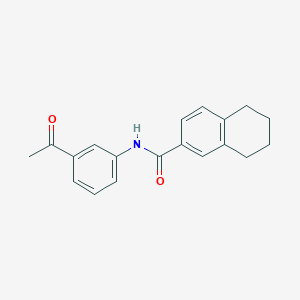

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
